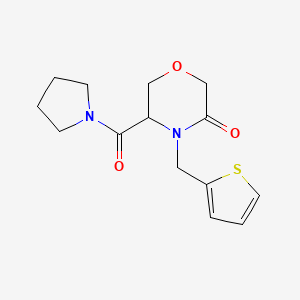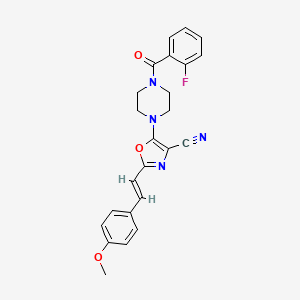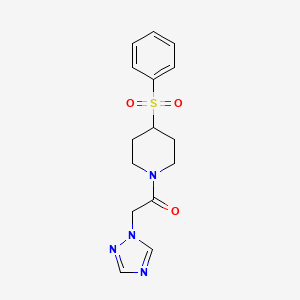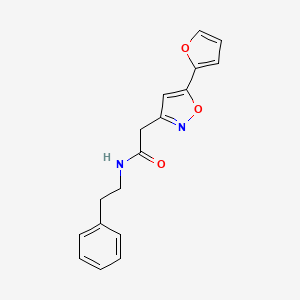
N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also has a nitro group (-NO2), a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a carboxamide group (a carboxylic acid derivative where an -NH2 group replaces the -OH group).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro group, the fluorophenyl group, and the carboxamide group. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group might make it more reactive, while the fluorophenyl group could influence its polarity and thus its solubility in different solvents .Aplicaciones Científicas De Investigación
Pharmacological Applications
Some derivatives of N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide have been explored for their potential as pharmacological agents. For example, studies on similar compounds have demonstrated applications in modulating receptor activity, such as the positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. This modulation is critical for enhancing neurological functions and potentially treating neurological disorders (de Paulis et al., 2006).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds structurally related to N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide have been extensively studied. These research activities focus on developing novel synthetic pathways, understanding the structural requirements for biological activity, and exploring the properties of these compounds. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for positron emission tomography (PET) studies indicates the versatility of these compounds in medical imaging and receptor studies (Katoch-Rouse & Horti, 2003).
Biological Evaluation
Research on N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives includes evaluating their biological effects, such as antiproliferative activities against cancer cell lines. For example, a study on pyrazole-sulfonamide derivatives revealed their potential in exhibiting selective cytotoxic effects against certain tumor cells, showcasing the therapeutic potential of these compounds (Mert et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIULFIHKMYPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

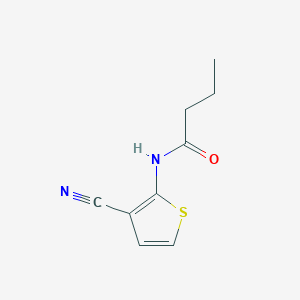
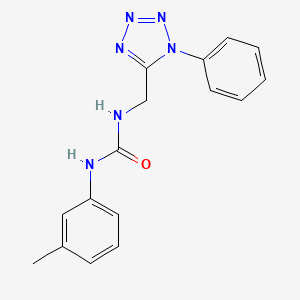
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-5-fluoropyrimidine](/img/structure/B2988515.png)

![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
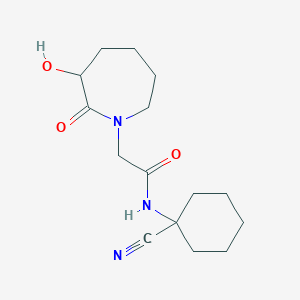
![2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2988521.png)
